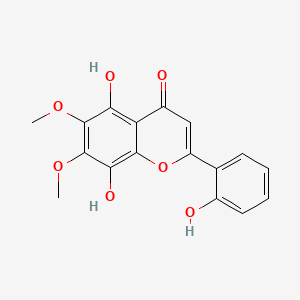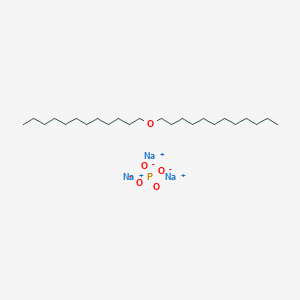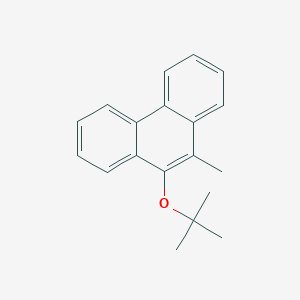
Urea, 1-(4-antipyrinyl)-3-(2-(5-methylpyridyl))-2-thio-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Urea, 1-(4-antipyrinyl)-3-(2-(5-methylpyridyl))-2-thio-” is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and industrial processes. The unique structure of this compound, which includes antipyrine and pyridine moieties, suggests potential biological activity and utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Urea, 1-(4-antipyrinyl)-3-(2-(5-methylpyridyl))-2-thio-” typically involves the reaction of 4-antipyrinyl isocyanate with 2-(5-methylpyridyl)thiourea under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound might involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration would be crucial to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
“Urea, 1-(4-antipyrinyl)-3-(2-(5-methylpyridyl))-2-thio-” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogenated reagents, organometallic compounds; often conducted under reflux conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which “Urea, 1-(4-antipyrinyl)-3-(2-(5-methylpyridyl))-2-thio-” exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The antipyrine and pyridine moieties may facilitate binding to active sites, leading to inhibition or modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Urea derivatives: Compounds like thiourea, N,N’-dimethylurea, and phenylurea share structural similarities and are used in various applications.
Antipyrine derivatives: Compounds such as aminopyrine and dipyrone are known for their analgesic and anti-inflammatory properties.
Pyridine derivatives: Compounds like nicotinamide and pyridoxine are essential in biological systems and have diverse pharmacological activities.
Uniqueness
“Urea, 1-(4-antipyrinyl)-3-(2-(5-methylpyridyl))-2-thio-” stands out due to its unique combination of antipyrine and pyridine moieties, which may confer distinct biological and chemical properties not observed in other similar compounds.
Properties
| 73953-55-6 | |
Molecular Formula |
C18H19N5OS |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(5-methylpyridin-2-yl)thiourea |
InChI |
InChI=1S/C18H19N5OS/c1-12-9-10-15(19-11-12)20-18(25)21-16-13(2)22(3)23(17(16)24)14-7-5-4-6-8-14/h4-11H,1-3H3,(H2,19,20,21,25) |
InChI Key |
GRDLOPJJQDQIEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=S)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1a-Propyl-1a,7a-dihydro-1H-cyclopropa[b]naphthalene-2,7-dione](/img/structure/B14440091.png)
![Diethyl 3-cyanopyrazolo[1,5-a]pyrimidine-6,7-dicarboxylate](/img/structure/B14440097.png)


![3-Butyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14440135.png)
![1-[3-(Piperidin-1-yl)propyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14440140.png)
